molecular formula C19H14O7 B058092 6-Aldehydo-isoophiopogonone A CAS No. 112500-90-0

6-Aldehydo-isoophiopogonone A

Cat. No.: B058092
CAS No.: 112500-90-0
M. Wt: 354.3 g/mol
InChI Key: RTHZSGZAVUIROF-UHFFFAOYSA-N
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Description

6-Aldehydo-isoophiopogonone A is a natural product found in Ophiopogon japonicus with data available.

Scientific Research Applications

  • Pharmacognosy and Quality Control :

    • Liu De-kun (2011) developed a method for determining the contents of 6-Aldehydo-isoophiopogonone A in Radix Ophiopogonis using high-performance liquid chromatography (HPLC), which is significant for quality control in herbal medicine (Liu, 2011).
  • Isolation and Purification Techniques :

    • Yifeng Zhou et al. (2019) isolated homoisoflavonoid analogues, including this compound, from Ophiopogon japonicus using techniques like silica gel column chromatography and recycling high-speed counter-current chromatography (Zhou et al., 2019).
    • Cheng-jun Ma et al. (2009) used supercritical fluid extraction and high-speed counter-current chromatography for the extraction and purification of homoisoflavonoids including this compound from Ophiopogon japonicus (Ma et al., 2009).
  • Antimicrobial Activity :

    • H. Rahman et al. (2018) identified this compound in Glycyrrhiza glabra and noted its activity against multidrug-resistant bacteria, indicating its potential in addressing infectious diseases (Rahman et al., 2018).
  • Chemical Analysis and Characterization :

    • Zhu Yx et al. (1987) conducted studies on Ophiopogon japonicus, identifying homoisoflavonoids including this compound, contributing to the chemical characterization of this species (Zhu Yx et al., 1987).
  • Potential in Cancer Research :

    • Chang-xin Zhou et al. (2013) isolated various homoisoflavonoids, including this compound, from Ophiopogon japonicus and evaluated their cytotoxic activities, suggesting a potential role in cancer research (Zhou et al., 2013).
  • Exploration of Biochemical Properties :

    • The unique biochemical properties of aldehydes, like this compound, have been a subject of interest in various researches. For instance, I. Carrico et al. (2007) described a method for the site-specific introduction of aldehyde groups into recombinant proteins, underlining the versatility of aldehydes in protein engineering (Carrico et al., 2007).
  • Analytical Method Development :

    • Pintao Zeng et al. (2012) developed an HPLC method for the simultaneous determination of three homoisoflavonoids, including this compound, in Ophiopogon japonicus, important for analytical chemistry and pharmacology (Zeng et al., 2012).

Safety and Hazards

The safety and hazards of 6-Aldehydo-isoophiopogonone A are not explicitly mentioned in the search results .

Future Directions

The research on 6-Aldehydo-isoophiopogonone A might provide new perspectives on the inhibition mechanism of this compound on Tyr and functional research for the prevention and treatment of pigmented skin diseases and anti-browning of homoisoflavonoids as a food supplement .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21,23H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHZSGZAVUIROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the isolation and purification of 6-Aldehydo-isoophiopogonone A?

A: this compound is a homoisoflavonoid primarily isolated from the fibrous roots of Ophiopogon japonicus (Thunb.) Ker-Gawler, also known as Maidong. [, , , ] Several methods have been employed for its extraction and purification, including:

  • Supercritical fluid extraction (SFE): This technique uses supercritical CO2 with a methanol modifier to extract homoisoflavonoids, including this compound, from Ophiopogon japonicus. []
  • High-speed counter-current chromatography (HSCCC): Following SFE, HSCCC with a specific solvent system (n-hexane/ethyl acetate/methanol/ACN/water) can effectively isolate and purify this compound to a high degree of purity (98.3%). []
  • Recycling high-speed counter-current chromatography (rHSCCC): This method, coupled with silica gel column chromatography, has been successfully used to separate and purify this compound with a purity of 97.82%. []

Q2: What is the structural characterization of this compound?

A2: Unfortunately, the provided research abstracts do not explicitly state the molecular formula, weight, or spectroscopic data for this compound. To obtain this information, a more detailed analysis of the full research articles cited, or additional studies focusing on the compound's characterization, would be necessary.

Q3: Has this compound demonstrated any specific biological activity?

A: While the provided abstracts focus on extraction, purification, and identification, one study mentions that a fraction from Glycyrrhiza glabra (licorice) containing this compound exhibited activity against multidrug-resistant bacteria. [] This suggests potential antimicrobial properties, but further research is needed to confirm this activity and elucidate its mechanism.

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